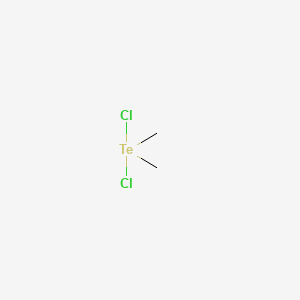

Dichloridodimethyltellurium

Description

Dichloridodimethyltellurium (TeCl₂(CH₃)₂) is an organotellurium compound where a tellurium(IV) center is bonded to two methyl groups and two chloride ligands. This compound has garnered attention in biochemical and pharmacological research due to its interaction with sulfhydryl-containing enzymes, particularly squalene monooxygenase, a key enzyme in cholesterol biosynthesis. Studies demonstrate that TeCl₂(CH₃)₂ inhibits squalene monooxygenase at nanomolar concentrations (IC₅₀ ≈ 100 nM), making it significantly more potent than inorganic tellurium species like tellurite (TeO₃²⁻) . Its hydrophobicity, conferred by the methyl groups, enhances its ability to penetrate biological membranes and interact with hydrophobic enzyme domains .

Properties

CAS No. |

24383-90-2 |

|---|---|

Molecular Formula |

C2H6Cl2Te |

Molecular Weight |

228.6 g/mol |

IUPAC Name |

[dichloro(methyl)-λ4-tellanyl]methane |

InChI |

InChI=1S/C2H6Cl2Te/c1-5(2,3)4/h1-2H3 |

InChI Key |

HXWAPSSWSLRONP-UHFFFAOYSA-N |

SMILES |

C[Te](C)(Cl)Cl |

Canonical SMILES |

C[Te](C)(Cl)Cl |

Other CAS No. |

24383-90-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Mechanistic Specificity: TeCl₂(CH₃)₂’s inhibition of squalene monooxygenase is attributed to its interaction with vicinal cysteines, a feature absent in hydrophilic tellurium compounds like SAS .

- Toxicity Profile: Methylation enhances tellurium’s toxicity for enzymes but reduces nonspecific cellular damage compared to ionic tellurium .

- Structural Insights : Halogen substitutions (e.g., Br in TeBr₂Cl(CH₃)) may fine-tune reactivity but require further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.